Product packaging for 1-(4,6-Dimethylpyridin-3-YL)ethanone(Cat. No.:CAS No. 108028-67-7)

1-(4,6-Dimethylpyridin-3-YL)ethanone

Cat. No.: B009964
CAS No.: 108028-67-7
M. Wt: 149.19 g/mol
InChI Key: JSVYKRABSVRQRH-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-3-YL)ethanone (CAS 108028-67-7) is a high-purity organic compound characterized by its ketone functional group attached to a 4,6-dimethylpyridin-3-yl ring system. With a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol , this molecule serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring the electron-deficient pyridine ring and the reactive acetyl group, makes it a key precursor for the synthesis of more complex nitrogen-containing heterocycles, such as various pharmaceutical intermediates and ligands for metal complexes . The compound has a calculated density of approximately 1.017 g/cm³ and a high calculated boiling point of around 257.4°C, indicating good thermal stability for various reaction conditions . Researchers utilize this compound exclusively for laboratory research to develop novel chemical entities. This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B009964 1-(4,6-Dimethylpyridin-3-YL)ethanone CAS No. 108028-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,6-dimethylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVYKRABSVRQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4,6 Dimethylpyridin 3 Yl Ethanone and Its Functionalized Analogues

Direct Synthetic Routes to the 1-(4,6-Dimethylpyridin-3-YL)ethanone Core

The synthesis of the this compound core can be achieved through several established chemical transformations. One common approach involves the cyclization of appropriate acyclic precursors. For instance, multicomponent reactions, a cornerstone of green chemistry, offer an efficient pathway. A one-pot, four-component reaction of an appropriate β-diketone, an enamine, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield the dihydropyridine (B1217469) ring, which can then be oxidized to the desired aromatic pyridine (B92270) core. nih.govresearchgate.net Variations of the Hantzsch pyridine synthesis or similar condensation reactions are often employed, providing a versatile route to substituted pyridines.

Another strategy involves the direct acylation of a pre-formed 4,6-dimethylpyridine (2,4-lutidine) ring. This typically requires a Friedel-Crafts-type acylation; however, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution than benzene (B151609). Therefore, harsh reaction conditions or highly reactive acylating agents may be necessary.

Strategies for Acetyl Group Functionalization

The acetyl group of this compound is a versatile handle for further molecular elaboration. A variety of chemical transformations can be performed at this site to introduce new functional groups and build molecular complexity.

Reaction Type Reagents and Conditions Product Type Notes
Aldol (B89426) Condensation Aldehydes or ketones, base or acid catalystα,β-Unsaturated ketones (chalcones)The methyl group of the acetyl moiety can be deprotonated to form an enolate, which then reacts with various electrophiles.
Reduction NaBH4, LiAlH41-(4,6-Dimethylpyridin-3-yl)ethanolThe ketone can be reduced to the corresponding secondary alcohol.
Oxidation SeO2, other oxidizing agentsα-KetoaldehydesOxidation can occur at the methyl group of the acetyl moiety.
Halogenation Br2, NBS in the presence of an acidα-Bromoacetyl derivativesHalogenation at the α-position of the ketone provides a useful intermediate for nucleophilic substitution reactions.
Mannich Reaction Formaldehyde (B43269), secondary amine, acid catalystβ-AminoketonesThis three-component reaction introduces an aminomethyl group at the α-position.

These functionalization strategies allow for the synthesis of a diverse array of derivatives, each with potentially unique chemical and physical properties.

Pyridine Ring Functionalization and Derivatization

The pyridine ring of this compound can also be functionalized, although its reactivity is influenced by the presence of the nitrogen atom and the existing substituents.

Nucleophilic Substitution Reactions on the Pyridine Moiety

Direct nucleophilic aromatic substitution (SNA) on the pyridine ring is generally challenging due to its electron-rich nature. However, if a suitable leaving group, such as a halogen, is present at the 2- or 4-positions, nucleophilic substitution can occur. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. For this compound, this would require prior halogenation of the pyridine ring. The presence of an electron-withdrawing group, like a nitro group, can activate the ring towards nucleophilic attack. nih.gov

Electrophilic Aromatic Substitution Strategies

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene because the nitrogen atom is electron-withdrawing. libretexts.org The reaction, when it occurs, typically requires forcing conditions. The directing effects of the substituents on the ring must be considered. The methyl groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The nitrogen atom itself is strongly deactivating. The interplay of these effects will determine the regioselectivity of any electrophilic substitution. Common EAS reactions include nitration, halogenation, and sulfonation. libretexts.org

Palladium-Catalyzed Cross-Coupling Approaches to Pyridine Ring Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. rsc.org These reactions typically involve the coupling of a halogenated pyridine derivative with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an alkyne (Sonogashira coupling). acs.orgsigmaaldrich.com This approach offers a highly versatile and efficient method for introducing a wide range of substituents onto the pyridine core. nsf.gov The use of pyridine sulfinates as coupling partners has also been shown to be effective. rsc.orgsigmaaldrich.com Furthermore, palladium-catalyzed C-H activation has emerged as a direct method for functionalizing pyridine rings without the need for pre-installed leaving groups. acs.org

Green Chemistry and Sustainable Synthesis of Pyridyl Ethanones

The principles of green chemistry are increasingly being applied to the synthesis of pyridyl ethanones and their derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in Key strategies include:

Multicomponent Reactions: As mentioned earlier, one-pot multicomponent reactions are highly atom-economical and can significantly reduce waste and reaction steps. nih.govresearchgate.netacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, increase yields, and often allows for the use of greener solvents or even solvent-free conditions. nih.govresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green synthesis. nih.govrasayanjournal.co.in

Catalysis: The use of efficient and recyclable catalysts, including biocatalysts or earth-abundant metal catalysts like iron, can replace stoichiometric reagents and reduce waste. rsc.org

Ultrasonic Synthesis: Sonication can provide the energy for chemical reactions, often leading to shorter reaction times and improved yields under milder conditions. chemicalbook.com

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but can also lead to more cost-effective and efficient manufacturing processes. rasayanjournal.co.in

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without the isolation of intermediates. Several MCRs have been developed for the synthesis of polysubstituted pyridines and could be adapted for the synthesis of this compound.

A prominent approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by cyclodehydration to yield a substituted pyridine. wikipedia.orgjk-sci.comorganic-chemistry.orgsynarchive.com This method is highly versatile for producing 2,3,6-trisubstituted pyridines. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of an enamine derived from a β-keto-aldehyde or a related species that can provide the 4- and 6-methyl groups, with an appropriate ethynylketone that delivers the acetyl group at the 3-position. Modifications to the classical Bohlmann-Rahtz synthesis have been developed to proceed in a single pot under milder conditions, for example, by using acetic acid or an ion-exchange resin as a catalyst at lower temperatures. organic-chemistry.org

Another versatile MCR strategy for pyridine synthesis is the Hantzsch dihydropyridine synthesis , which typically involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation of the resulting dihydropyridine to the corresponding pyridine. While traditionally used for dihydropyridines, this method can be a viable route to fully aromatized pyridines.

More contemporary one-pot, four-component reactions have been reported for the synthesis of various substituted pyridines under microwave irradiation, offering high yields and short reaction times. organic-chemistry.orgacs.org These reactions often utilize a mixture of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and an ammonium source. acs.org By carefully selecting the starting materials, it is conceivable to construct the this compound scaffold. For instance, using a precursor for the 4,6-dimethylpyridine core and an acetyl-containing building block could lead to the desired product.

The following table summarizes key features of relevant one-pot and multicomponent reaction strategies applicable to pyridine synthesis.

Reaction NameKey ReactantsKey FeaturesPotential for Target Synthesis
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneForms 2,3,6-trisubstituted pyridines. Can be performed in one-pot. wikipedia.orgjk-sci.comorganic-chemistry.orgHigh potential by selecting appropriate enamine and ethynylketone precursors.
Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), AmmoniaForms dihydropyridines, which can be oxidized to pyridines.Moderate potential; would require specific starting materials and an oxidation step.
Four-Component Microwave-Assisted Synthesis Aldehyde, Active Methylene Compound, Acetyl Derivative, Ammonium AcetateRapid, high-yielding, and environmentally friendly. organic-chemistry.orgacs.orgHigh potential, offering flexibility in the choice of building blocks.

Stereoselective Synthesis of Chiral Derivatives

The development of chiral derivatives of this compound is crucial for applications in asymmetric catalysis and as potential pharmacophores. Stereoselective synthesis can be approached by either creating a chiral center during the formation of the pyridine ring or by stereoselectively modifying the ketone moiety of the pre-formed molecule.

Asymmetric reduction of the ketone is a direct and widely used method to produce chiral secondary alcohols. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation: A plethora of chiral ligands in combination with transition metals such as ruthenium, rhodium, and iridium are effective for the asymmetric reduction of aryl ketones, including pyridyl ketones. thieme-connect.com These methods offer high enantioselectivity and efficiency. thieme-connect.com

Enzyme-Catalyzed Reduction: Biocatalysis, particularly using alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the asymmetric reduction of ketones under mild reaction conditions. nih.gov The use of ADHs can often provide access to either enantiomer of the resulting alcohol with high enantiomeric excess. nih.gov

Chiral Oxazaborolidines: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of ketones.

Asymmetric addition to the ketone provides another avenue to chiral tertiary alcohols. Visible-light-promoted catalytic asymmetric alkylation of heteroaryl ketones has been reported, utilizing a combination of a chiral Lewis acid and photoredox catalysis to achieve the addition of hydrocarbons to the carbonyl group with high enantiomeric excess. acs.org

Stereoselective reactions on the pyridine ring can also be employed to introduce chirality. The dearomatization of pyridine derivatives through catalytic and stereoselective methods can lead to chiral dihydropyridines and other partially hydrogenated structures. synarchive.com These chiral heterocyclic scaffolds can then be further functionalized.

The following table outlines various approaches for the stereoselective synthesis of chiral derivatives of this compound.

MethodTarget Chiral MoietyCatalyst/Reagent TypeKey Advantages
Asymmetric Ketone Reduction Chiral secondary alcoholChiral transition-metal complexes, Enzymes (ADHs), Chiral oxazaborolidinesHigh enantioselectivity, broad applicability. thieme-connect.comnih.gov
Asymmetric Ketone Alkylation Chiral tertiary alcoholChiral Lewis acid with photoredox catalysisAccess to congested chiral tertiary alcohols. acs.org
Stereoselective Ring Dearomatization Chiral dihydropyridineChiral catalystsCreates a chiral heterocyclic core for further functionalization. synarchive.com

Advanced Chemical Transformations and Reactivity Studies of 1 4,6 Dimethylpyridin 3 Yl Ethanone Derivatives

Oxidation and Reduction Reactions of the Carbonyl and Pyridine (B92270) Moieties

The carbonyl and pyridine functionalities of 1-(4,6-dimethylpyridin-3-yl)ethanone are susceptible to a range of oxidation and reduction reactions, offering pathways to a variety of functionalized derivatives.

The reduction of the acetyl group is a common transformation. Catalytic hydrogenation is a widely employed method for the reduction of acetylpyridines. acs.orgacs.orgrsc.org Various catalysts, including noble metals like platinum and palladium, as well as Raney nickel, can be utilized. acs.org For instance, the catalytic reduction of isomeric acetylpyridines has been studied extensively, yielding the corresponding carbinols. acs.orgacs.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction, either targeting the carbonyl group exclusively or hydrogenating the pyridine ring as well. rsc.orgasianpubs.orgresearchgate.net For example, using a rhodium oxide catalyst under mild conditions can lead to the reduction of both the ketone and the pyridine ring in 2-acetylpyridine. rsc.org

The pyridine ring itself can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide derivatives exhibit altered electronic properties and can be used in further functionalization reactions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The reactivity of this compound lends itself to the construction of various fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Synthesis of Pyrazoline and Oxadiazole Adducts

The acetyl group of this compound serves as a handle for the synthesis of other five-membered heterocyclic rings like pyrazolines and oxadiazoles.

Pyrazolines are commonly synthesized through the cyclization of chalcones with hydrazine derivatives. nih.govdergipark.org.trummada.ac.idelifesciences.org The initial step involves a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to form a chalcone derivative (an α,β-unsaturated ketone). dergipark.org.tr This chalcone can then be reacted with hydrazine hydrate, often in the presence of an acid or base catalyst, to yield the corresponding pyrazoline. nih.govdergipark.org.trummada.ac.id The reaction proceeds via a Michael addition of hydrazine followed by intramolecular cyclization and dehydration.

Reactant 1Reactant 2ProductReaction Type
This compoundAromatic AldehydeChalconeClaisen-Schmidt Condensation
ChalconeHydrazine HydratePyrazolineCyclization

Oxadiazoles , specifically 1,3,4-oxadiazoles, can be synthesized from carboxylic acid hydrazides. nih.govorganic-chemistry.org The synthesis would begin with the conversion of the acetyl group of this compound into a carboxylic acid, for instance, through a haloform reaction. The resulting 4,6-dimethylnicotinic acid can then be converted to its corresponding acid hydrazide by reaction with hydrazine. This hydrazide can undergo cyclization with various reagents, such as orthoesters or acid chlorides, followed by dehydration to yield the 1,3,4-oxadiazole (B1194373) ring. nih.gov Another pathway involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

Imine and Oxime Formation and Subsequent Transformations

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydroxylamine to form imines (Schiff bases) and oximes, respectively.

Oxime formation is a straightforward reaction where the ketone is treated with hydroxylamine hydrochloride in the presence of a base. orgsyn.orgorgsyn.org The resulting oxime of this compound can exist as E and Z isomers. These oximes are stable, crystalline compounds and serve as important intermediates for further transformations. illinois.edu

One of the most significant reactions of ketoximes is the Beckmann rearrangement . illinois.eduwikipedia.orgorganic-chemistry.orgscispace.commasterorganicchemistry.com This acid-catalyzed rearrangement converts the oxime into an N-substituted amide. wikipedia.orgorganic-chemistry.org The reaction proceeds via protonation of the hydroxyl group, followed by a concerted migration of the group anti to the departing water molecule. organic-chemistry.org Depending on the stereochemistry of the oxime, two different amides could potentially be formed. The Beckmann rearrangement is a powerful tool for the synthesis of amides and lactams from cyclic ketones. wikipedia.org

Starting MaterialReagentProductReaction
This compoundHydroxylamineThis compound oximeOxime Formation
This compound oximeAcid (e.g., H₂SO₄)N-(4,6-dimethylpyridin-3-yl)acetamide or 4,6-dimethyl-3-acetamidopyridineBeckmann Rearrangement

Ligand Design and Coordination Chemistry with Transition Metals

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. This compound and its derivatives, such as the corresponding thiosemicarbazones and hydrazones, are excellent candidates for the design of polydentate ligands for transition metals. tandfonline.comias.ac.inresearchgate.netacs.orgresearchgate.net

Derivatives of 3-acetylpyridine have been shown to form stable complexes with a variety of transition metals, including copper, mercury, nickel, uranium, vanadium, and zinc. tandfonline.com For example, 3-acetylpyridine 4N-(2-pyridyl)thiosemicarbazone (HAPS) has been used to synthesize a range of transition metal complexes with varying coordination geometries. tandfonline.com Similarly, 2-acetylpyridine (N-benzoyl)glycyl hydrazone acts as a tridentate ligand, coordinating with transition metals as both a neutral and a uninegative species. ias.ac.in The resulting metal complexes often exhibit interesting spectroscopic, magnetic, and biological properties. tandfonline.comacs.org The coordination can involve the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen or the enolic oxygen of the ligand, leading to the formation of stable chelate rings.

Photochemical and Thermolytic Reactivity Pathways

The photochemical behavior of acetylpyridines has been a subject of interest. Photoaddition reactions of 2-, 3-, and 4-acetylpyridine with silyl ketene acetals have been explored. nih.gov These reactions can proceed through two different pathways depending on the nature of the silyl ketene acetal. With electron-rich silyl ketene acetals, the reaction proceeds via a single electron transfer (SET) mechanism to produce β-hydroxyesters. In contrast, with electron-deficient silyl ketene acetals, the reaction favors a [2+2]-cycloaddition pathway to form oxetanes. nih.gov In these reactions, the carbonyl group of the acetylpyridine is the primary site of reactivity. nih.gov The photocatalytic reduction of acetylpyridine to a pinacol has also been reported. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 1 4,6 Dimethylpyridin 3 Yl Ethanone

Advanced Vibrational Spectroscopy: FT-IR and FT-Raman Analysis for Conformational and Intermolecular Interactions

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to assign the observed vibrational bands to specific atomic motions. scifiniti.comnih.gov For 1-(4,6-Dimethylpyridin-3-YL)ethanone, key vibrational modes include the stretching of the carbonyl (C=O) group of the ethanone (B97240) moiety, C-H stretching of the methyl and pyridine (B92270) ring hydrogens, and various pyridine ring stretching and bending vibrations.

The position, intensity, and shape of these vibrational bands can offer insights into the molecule's conformation and the nature of intermolecular interactions in the solid state. For instance, shifts in the C=O stretching frequency can indicate the presence and strength of hydrogen bonding or other dipole-dipole interactions within the crystal lattice. scifiniti.com

Table 1: Expected Vibrational Frequencies for this compound This table is based on characteristic frequency ranges for functional groups and data from analogous molecules.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
C-H Stretching (Aromatic/Pyridine)3100 - 3000FT-IR, FT-Raman
C-H Stretching (Aliphatic/Methyl)3000 - 2850FT-IR, FT-Raman
C=O Stretching (Ketone)1715 - 1680FT-IR (Strong), FT-Raman (Weak)
C=C, C=N Stretching (Pyridine Ring)1600 - 1400FT-IR, FT-Raman
C-H Bending (Methyl)1465 - 1370FT-IR, FT-Raman
C-C Stretching1300 - 1100FT-IR, FT-Raman
Ring Bending/DeformationBelow 1000FT-IR, FT-Raman

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. For this compound, techniques like ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically increase the sensitivity of NMR measurements, often by several orders of magnitude. nih.gov This method is particularly effective for molecules containing a nitrogen atom with a lone pair of electrons, such as pyridine and its derivatives. chemrxiv.orgchemrxiv.orgsoton.ac.uk

The SABRE process involves the temporary, reversible binding of the target molecule and parahydrogen to an iridium catalyst. chemrxiv.org This interaction facilitates the transfer of spin polarization from parahydrogen to the nuclei of the target molecule (e.g., ¹H and ¹⁵N), significantly boosting their NMR signals. acs.org For this compound, SABRE could be used to obtain high-quality ¹H and especially ¹⁵N NMR spectra even at very low concentrations, which would otherwise be challenging due to the low natural abundance and smaller magnetic moment of the ¹⁵N nucleus. soton.ac.ukacs.org This allows for rapid quantification and detection. acs.org

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning signals and mapping out the complete molecular structure. For this compound, several 2D NMR experiments would be informative:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, for example, confirming the connectivity between the two protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that has an attached proton. This would link the methyl protons to their respective methyl carbons and the ring protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. For this molecule, HMBC would show correlations from the acetyl-methyl protons to the carbonyl carbon, and from the ring-methyl protons to the carbons of the pyridine ring, confirming their positions at C4 and C6.

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as the orientation of molecules in the crystal lattice. This technique can be used to study polymorphism (the existence of different crystal forms), identify intermolecular interactions, and determine the number of unique molecules in the crystallographic asymmetric unit. It serves as a complementary technique to single-crystal X-ray diffraction.

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural information from its fragmentation patterns.

For this compound (molecular weight: 149.19 g/mol ), High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact mass with high precision, allowing for the unambiguous calculation of its elemental formula (C₉H₁₁NO).

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is predictable based on the molecule's structure, particularly the presence of the ketone functional group. Key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃, mass 15) to form a stable acylium ion, or the loss of the acetyl group (CH₃CO•, mass 43).

Cleavage at the Pyridine Ring: Fragmentation could also occur within the pyridine ring itself, though this is typically less favored than alpha-cleavage.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Description
149[C₉H₁₁NO]⁺•Molecular Ion (M⁺•)
134[M - CH₃]⁺Loss of a methyl radical from the acetyl group (Alpha-cleavage)
106[C₇H₈N]⁺Loss of the acetyl group (CH₃CO)
77[C₅H₅N]⁺•Fragment corresponding to a pyridine core

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. soton.ac.uk By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed map of electron density and thus determine the exact positions of all atoms.

This analysis provides definitive information on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, which can be compared with theoretical values from DFT calculations. nih.gov

Conformation: The exact spatial orientation of the acetyl group relative to the plane of the pyridine ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds (e.g., C-H···O or C-H···N interactions), dipole-dipole interactions, and van der Waals forces. nih.gov

Absolute Stereochemistry: While this molecule is achiral, for chiral compounds, SCXRD can determine their absolute configuration.

The insights into crystal packing are crucial for understanding the material's bulk properties, such as melting point and solubility.

Computational Chemistry and Theoretical Modeling of 1 4,6 Dimethylpyridin 3 Yl Ethanone

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For 1-(4,6-Dimethylpyridin-3-YL)ethanone, MD simulations provide a virtual microscope to observe its dynamic behavior, revealing its conformational landscape and the influence of surrounding solvent molecules.

Conformational Landscapes:

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. This compound is not a rigid structure; the bond connecting the acetyl group to the pyridine (B92270) ring allows for rotation. This rotation gives rise to different spatial arrangements, or conformations, each with a specific potential energy. The collection of all possible conformations and their corresponding energies constitutes the molecule's conformational landscape.

MD simulations explore this landscape by calculating the forces between atoms and using them to predict their motion over short time intervals. mdpi.com By simulating the molecule for an extended period (typically nanoseconds to microseconds), a trajectory of its atomic positions is generated. Analysis of this trajectory can identify the most stable, low-energy conformations, the energy barriers between them, and the pathways of conformational change. For instance, simulations can reveal the preferred orientation of the acetyl group relative to the dimethylpyridine ring, which can be crucial for its interaction with biological targets.

Solvation Effects:

The solvent environment can significantly impact a molecule's conformation and properties. MD simulations are particularly adept at modeling these solvation effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how they interact with this compound.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue / DescriptionPurpose
System Setup
Force FieldOPLS3, AMBER, CHARMMA set of parameters to calculate the potential energy of the system. mdpi.com
Solvation ModelExplicit (e.g., TIP3P water)Surrounds the molecule with a defined box of solvent molecules for realistic simulation.
System Size~5000-10000 atomsIncludes the solute and a sufficient number of solvent molecules.
Simulation Protocol
Equilibration Time1-10 nanosecondsAllows the system to relax to a stable temperature and pressure.
Production Run Time100-500 nanosecondsThe period during which data is collected for analysis. mdpi.com
Temperature298 K (25 °C)Simulates conditions at or near room temperature.
Pressure1 atmSimulates standard atmospheric pressure.
Data Analysis
Conformational AnalysisRMSD, Dihedral Angle AnalysisTo identify stable conformations and transitions between them.
Solvation AnalysisRadial Distribution FunctionTo characterize the structure of the solvent around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR models can be developed to predict their potential efficacy as, for example, enzyme inhibitors or receptor antagonists, thereby accelerating the drug discovery process. nih.govrsc.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net The process of building a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds, including derivatives of this compound, with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled. This is known as the training set. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of "molecular descriptors" are calculated using specialized software. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

Topological (2D) Descriptors: Based on the 2D representation of the molecule, such as molecular weight, number of hydrogen bond donors/acceptors, and connectivity indices. researchgate.net

Geometrical (3D) Descriptors: Derived from the 3D conformation of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Related to the electron distribution, such as dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity.

Model Development and Validation: Statistical methods are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.gov The resulting model's predictive power is then rigorously tested using both internal validation (e.g., cross-validation) and external validation with a separate set of compounds (the test set) that were not used in model creation. nih.gov

Once a robust and predictive QSAR model is established, it can be used to estimate the biological activity of new, untested derivatives of this compound. researchgate.net This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, saving significant time and resources. For example, a QSAR model for pyridine derivatives might reveal that increasing lipophilicity and the presence of a hydrogen bond acceptor at a specific position enhances antiproliferative activity. nih.gov This insight can then guide the design of novel analogs with improved potency.

Table 2: Example of Descriptors and Statistical Parameters in a Hypothetical QSAR Model for Pyridine Derivatives

CategoryDescriptor ExampleCoefficient SignInterpretation
Physicochemical AlogP (Lipophilicity)+Increased lipophilicity is associated with higher activity.
Electronic HOMO Energy-A lower HOMO energy (higher stability) is correlated with increased activity.
Topological Number of H-Bond Donors-Fewer hydrogen bond donors are favorable for activity.
Statistical Validation Parameter Value Interpretation
R² (Coefficient of Determination)> 0.6Indicates a good fit of the model to the training data.
Q² (Cross-validated R²)> 0.5Indicates good internal predictive ability of the model. nih.gov
R²_pred (External Validation)> 0.5Indicates good predictive ability for an external test set.

Biological and Medicinal Chemistry Applications of 1 4,6 Dimethylpyridin 3 Yl Ethanone Derivatives

Enzyme Inhibition and Modulation Studies

The structural scaffold of 1-(4,6-dimethylpyridin-3-yl)ethanone has served as a basis for the development of molecules targeting specific enzymes implicated in metabolic diseases, neurological disorders, and bacterial replication.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Elevated levels of active glucocorticoids are associated with the development of metabolic syndrome phenotypes, including type 2 diabetes and obesity. The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a key therapeutic target as it catalyzes the intracellular conversion of inactive cortisone (B1669442) to active cortisol. nih.gov Selective inhibition of 11β-HSD1 is considered an attractive strategy for treating these conditions. rhhz.net

A series of adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov While not all derivatives contain the 4,6-dimethylpyridin-3-yl moiety specifically, the broader class of ethanone pyridyl compounds has shown promise. For example, structure-activity relationship (SAR) studies on related adamantyl ethanone derivatives revealed that an unsubstituted pyridine (B92270) ring linked to the ethanone motif via an ether or sulfoxide (B87167) is a viable pharmacophore for activity. nih.gov In one study, a derivative featuring a 6-methyl-2-pyridyl ring demonstrated moderate activity with a half-maximal inhibitory concentration (IC₅₀) of 3.1 μM. nih.gov The most potent inhibitors in this broader class have achieved IC₅₀ values in the nanomolar range (34–48 nM) against human 11β-HSD1. nih.gov

Table 1: Inhibitory Activity of a Related Pyridyl Ethanone Derivative against 11β-HSD1 This table is based on data for a structurally related compound to illustrate the activity of the general class.

Compound Structure Target Enzyme IC₅₀ (μM)
Adamantyl ethanone with 6-methyl-2-pyridyl ring Human 11β-HSD1 3.1

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that control DNA topology and are validated targets for the development of new antibacterial drugs. nih.govnih.gov Inhibition of these enzymes interferes with bacterial DNA replication, leading to cell death.

Research into novel DNA gyrase inhibitors has led to the synthesis and evaluation of various heterocyclic compounds. One such class involves 1-(dihydropyrazol-1-yl)ethanone oxime ester derivatives. Specific compounds within this series have demonstrated potent inhibition of Staphylococcus aureus DNA gyrase and Escherichia coli DNA gyrase, with IC₅₀ values as low as 0.125 µg/mL. nih.gov Although these are not direct derivatives of this compound, they highlight the potential of the ethanone scaffold in designing enzyme inhibitors for antibacterial applications.

Corticotropin-Releasing Factor Receptor Antagonism

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF₁ receptor, are central to the body's response to stress. Over-activation of the CRF system is linked to stress-related disorders such as anxiety and depression. nih.govnih.gov Consequently, CRF₁ receptor antagonists are being pursued as potential novel pharmacotherapies. nih.govmdpi.com

The development of non-peptide, small-molecule CRF₁ antagonists has involved various chemical scaffolds, including those containing pyridine and dihydropyridine (B1217469) rings. nih.govmdpi.com While specific research on this compound derivatives as CRF₁ antagonists is not detailed in the available literature, the broader family of pyridine-containing molecules has been a focus of antagonist design. These efforts aim to identify novel ligands that fit the established pharmacophore and possess drug-like properties. nih.govnih.gov

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions. nih.govnih.gov

The search for new, effective AChE inhibitors has explored a wide range of synthetic compounds. While direct studies on this compound derivatives are not prominently featured, related heterocyclic structures such as 1,2,3,4-tetrahydropyrimidines have been evaluated. Certain derivatives from these related classes have shown potent AChE inhibitory activity, with IC₅₀ values in the sub-micromolar range. nih.gov For instance, the most active compound in one series of novel tetrahydropyrimidines recorded an IC₅₀ value of 0.11 μM against AChE. nih.gov

Antimicrobial Activities

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of ethanone derivatives has been explored against a variety of bacterial pathogens. For example, certain 1-(dihydropyrazol-1-yl)ethanone oxime ester derivatives, which share the ethanone core, have been synthesized and tested for their ability to inhibit bacterial growth. nih.gov These compounds were evaluated for their inhibitory effects on DNA gyrase, a key enzyme for bacterial survival, in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov The potent inhibition of this enzyme by some of these derivatives underscores the potential of this chemical class in developing new antibiotics. nih.gov

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties against a variety of pathogenic fungi. Research in this area has led to the synthesis of novel compounds with significant inhibitory effects on fungal growth.

One area of investigation involves the creation of 1,3,4-oxadiazole (B1194373) derivatives. These compounds have been synthesized and assessed for their ability to combat various plant pathogenic fungi. mdpi.com Through in vitro testing, it has been observed that certain derivatives exhibit considerable antifungal activity. mdpi.com For example, some 1,2,4-oxadiazole (B8745197) derivatives have shown strong inhibitory action against fungi like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com

Similarly, new fluconazole (B54011) analogues that incorporate a 1,3,4-oxadiazole moiety have been developed and tested. nih.gov Many of these analogues displayed significant antifungal activity against seven different pathogenic fungi, with some compounds proving to be more potent than the commonly used antifungal medications, itraconazole (B105839) and fluconazole. nih.gov The introduction of the 1,3,4-oxadiazole group appears to enhance the compound's ability to bind to the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is a key target for antifungal drugs. nih.gov

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives have also been a focus of antifungal research. These compounds are known to possess a wide range of biological activities, including antifungal effects. researchgate.netnih.gov The antifungal activity of these derivatives has been evaluated against various fungal strains, with some showing promising results. researchgate.net

The table below summarizes the antifungal activity of selected derivative classes.

Derivative ClassFungal SpeciesNotable Findings
1,2,4-OxadiazolesRhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsicaCompound 4f showed significant activity with EC50 values of 12.68, 29.97, 29.14, and 8.81 μg/mL against R. solani, F. graminearum, E. turcicum, and C. capsica, respectively. mdpi.com
Fluconazole analogues with 1,3,4-oxadiazoleVarious pathogenic fungiCompounds 9g and 9k had MIC80 values ≤ 0.125 μg/mL, showing more potency than itraconazole and fluconazole. nih.gov
1,3,4-ThiadiazolesCandida albicans and other pathogenic fungiThese derivatives exhibit a broad spectrum of antifungal activity. researchgate.netnih.gov

Anti-tubercular Activity against Mycobacterium tuberculosis

The search for new and effective treatments for tuberculosis has led to the investigation of various chemical scaffolds, including derivatives of this compound. These compounds have shown potential as anti-tubercular agents, with several studies highlighting their activity against Mycobacterium tuberculosis.

Research into 1,4-dihydropyridine (B1200194) derivatives has revealed that compounds with lipophilic groups at the C-3 and C-5 positions of the dihydropyridine ring exhibit significant anti-tubercular activity. nih.gov In one study, new 1,4-dihydropyridine derivatives with a 1H-pyrazole ring at the C-4 position were synthesized. nih.gov Several of these compounds demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis, with some showing a minimum inhibitory concentration (MIC) as low as 0.02 μg/mL. nih.gov This level of potency surpasses that of the first-line anti-tubercular drug, isoniazid. nih.gov

Imidazo[1,2-a]pyridine derivatives have also emerged as a promising class of anti-tubercular agents. nih.gov Some of these compounds have shown excellent in vitro activity against the H37Rv strain, with MIC values as low as 0.05 μg/mL. nih.gov Additionally, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimycobacterial properties. nih.gov Certain oxadiazolone derivatives displayed noteworthy activity against Mycobacterium tuberculosis H37Rv. nih.gov

The table below presents a summary of the anti-tubercular activity of various derivative classes.

Derivative ClassMycobacterium tuberculosis StrainKey Findings
1,4-DihydropyridinesH37RvCompounds 3f , 4c , and 4e showed a MIC of 0.02 μg/mL, which is more potent than isoniazid. nih.gov
Imidazo[1,2-a]pyridinesH37RvCompounds IPA-6 , IPA-9 , and IPS-1 demonstrated excellent activity with MICs of 0.05 μg/mL and 0.4 μg/mL, respectively. nih.gov
3H-1,3,4-Oxadiazol-2-onesH37RvShowed interesting antimycobacterial activity. nih.gov
1,3,4-oxadiazolesH37RvSome derivatives possess antimycobacterial activity. nih.gov

Anticancer and Cytotoxic Effects on Cell Lines

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. These studies have revealed that various modifications of the core structure can lead to compounds with significant cytotoxic effects against a range of human cancer cell lines.

One promising area of research has been the development of 1,4-dihydropyrimidine (B1237445) derivatives. nih.gov A series of these compounds were synthesized and evaluated for their in vitro anticancer activity against human colon (SW620), breast (MCF7), cervix (HeLa), and hepatoma (HEPG2) cancer cell lines. nih.gov Several of these derivatives, such as compounds 4b, 4c, 4n, and 4s , demonstrated notable anticancer activity across all four cell lines. nih.gov

Another class of compounds that has shown potential is the 6-ferrocenylpyrimidin-4(3H)-one derivatives. nih.gov These compounds were tested for their cytotoxicity against human breast adenocarcinoma (MCF-7) and normal human skin fibroblast (HSF) cells. nih.gov The results indicated a dose-dependent toxic effect on the cancer cells, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one exhibiting the most pronounced cytotoxic effect on MCF-7 cells, with an IC50 of 17 ± 1 µM. nih.gov

Furthermore, 1,4-dihydropyridine derivatives have also been investigated for their cytotoxic potential. nih.gov A study assessing a series of these compounds against MCF-7, LS180 (colon adenocarcinoma), and MOLT-4 (lymphoblastic leukemia) human cancer cell lines found that some derivatives displayed weak to relatively good cytotoxic activity. nih.gov The introduction of an N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of the dihydropyridine ring appeared to enhance the cytotoxic potential of these compounds. nih.gov

The table below summarizes the cytotoxic effects of selected derivative classes on various cancer cell lines.

Derivative ClassCancer Cell Line(s)Key Findings
1,4-DihydropyrimidinesSW620, MCF7, HeLa, HEPG2Compounds 4b, 4c, 4n, and 4s showed GI50 values in the ranges of 32.7-41.8, 22.7-34.2, 12.2-13.9, and <10.0-21.7 µM, respectively. nih.gov
6-Ferrocenylpyrimidin-4(3H)-onesMCF-72-methyl-6-ferrocenylpyrimidin-4(3H)-one had an IC50 of 17 ± 1 µM. nih.gov
1,4-DihydropyridinesMCF-7, LS180, MOLT-4Compound 7a was the most potent against MOLT-4 cells with an IC50 of 17.4 ± 2.0 µM. nih.gov
Indanone-based thiazolyl hydrazoneHT-29, COLO 205, KM 12ITH-6 showed better cytotoxicity against p53 mutant colorectal cancer cells than a p53 wild-type cell line. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been explored for their potential to alleviate inflammation and pain. Research has focused on synthesizing novel compounds and evaluating their anti-inflammatory and analgesic activities through various in vivo and in silico models.

A notable study investigated a novel pyridine derivative, N'2,N'4,N'6-tris(2-(4-bromophenyl-2-oxoethyl)pyridine-2,4,6-tricarbohydrazide (BOPT), for its analgesic and anti-inflammatory effects in a rat model. The compound demonstrated the ability to induce analgesia and significantly reduce inflammation. latamjpharm.org Molecular docking studies further suggested that this compound interacts strongly with cyclooxygenase-2 (COX-2) and TNF-alpha, two key proteins involved in the inflammatory process, leading to their effective inhibition. latamjpharm.org

Another area of research has focused on pyridazinone derivatives as potential anti-inflammatory agents by targeting phosphodiesterase 4 (PDE4), an enzyme that regulates inflammation. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity and selectivity towards the PDE4B isoenzyme and was able to modulate the production of pro-inflammatory cytokines and chemokines. nih.gov

Pyrazoline derivatives have also been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Several of these compounds exhibited potent inhibitory effects on NO production, with one compound, in particular, demonstrating the ability to suppress carrageenan-induced paw edema in rats. nih.gov

The table below summarizes the anti-inflammatory and analgesic properties of selected derivative classes.

Derivative ClassTarget/ModelKey Findings
Pyridine Tricarbohydrazide (BOPT)COX-2 and TNF-alpha (in silico), Rat model (in vivo)Induced analgesia and significantly ameliorated inflammation. latamjpharm.org
PyridazinonesPDE4B (in vitro), Murine air pouch model (in vivo)Derivative 4ba showed 64% inhibition of PDE4B at 20 µM and reduced inflammatory cell recruitment. nih.gov
PyrazolinesNitric Oxide (NO) production in RAW 264.7 cells, Carrageenan-induced paw edema in ratsCompound 1c showed potent inhibition of NO production and suppressed paw edema. nih.gov
PyranocoumarinsLPS-induced inflammation in RAW264.7 macrophagesCoumarin derivative 2 significantly reduced nitric oxide production and pro-inflammatory cytokines. mdpi.com

Antiviral Activities, including HIV Replication Inhibition

Derivatives of this compound have shown promise as antiviral agents, with research demonstrating their ability to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV).

One of the key targets for anti-HIV therapies is the viral enzyme integrase, which is essential for the virus to integrate its genetic material into the host cell's genome. nih.gov Certain compounds, such as dicaffeoylquinic acids, have been found to inhibit HIV-1 integrase and, consequently, HIV-1 replication in tissue culture at low concentrations. nih.gov These compounds represent a potentially important new class of antiviral agents. nih.gov

Diarylpyrimidine derivatives have also emerged as a successful class of anti-HIV drugs, with many exhibiting potent inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. nih.gov Researchers have designed and synthesized various diarylpyrimidine derivatives, with some showing excellent anti-HIV properties. nih.gov

Furthermore, other heterocyclic compounds have been investigated for their antiviral potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and its derivatives have demonstrated antiviral activity against several strains of influenza A and B viruses. nih.gov These compounds appear to inhibit an early stage of the viral replication cycle. nih.gov Novel 1,4-pentadien-3-one (B1670793) derivatives containing a 1,3,4-thiadiazole moiety have also been synthesized and found to exhibit remarkable antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). mdpi.com

The table below provides a summary of the antiviral activities of selected derivative classes.

Derivative ClassVirusTarget/MechanismKey Findings
Dicaffeoylquinic acidsHIV-1IntegraseInhibit HIV-1 replication in tissue culture at 1-4 microgram/ml. nih.gov
DiarylpyrimidinesHIV-1Reverse Transcriptase (RT)Possess excellent RT inhibitory and anti-HIV properties. nih.gov
Benzenesulphonamide DerivativesInfluenza A (H1N1, H3N2, H5N1), Influenza BEarly step in virus replication cycleActive compounds were inhibitory to H1N1 at 2.7-5.2 microg/ml and H5N1 at 3.1-6.3 microg/ml. nih.gov
1,4-Pentadien-3-one DerivativesTobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV)Not specifiedMost compounds exhibited remarkable antiviral activities. mdpi.com
2-Benzoxyl-phenylpyridine DerivativesCoxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7)Early stages of CVB3 replicationExhibited excellent antiviral effects on both CVB3 and ADV7. nih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound and observing the resulting changes in potency, researchers can identify key structural features required for optimal pharmacological effects.

In the context of this compound derivatives, SAR studies have been instrumental in the development of potent inhibitors for various therapeutic targets. For instance, in the pursuit of anti-tubercular agents, SAR analysis of chalcone-like compounds revealed several important rules. nih.gov It was found that having hydrophobic and hydrogen bond acceptor groups, such as halogens or phenyl groups, at the para-position of ring A was favorable for anti-TB activity. nih.gov Conversely, any substitution on ring B or the presence of a halogen at the ortho- or meta-position of ring A was found to decrease activity. nih.gov

Similarly, for 1,2,4-oxadiazole derivatives with antifungal properties, SAR analysis indicated that derivatives containing anisic acid were generally more active than those with cinnamic acid. mdpi.com This suggests that the nature of the acidic moiety plays a significant role in the antifungal efficacy of these compounds.

In the development of RORγt inverse agonists for autoimmune diseases, SAR studies on 6-(trifluoromethyl)pyridine derivatives highlighted the importance of the trifluoromethyl group's interaction with specific amino acid residues (Leu324, Leu396, and His479) in the target protein. researchgate.net

The table below provides a summary of key SAR findings for different classes of derivatives.

Derivative ClassPharmacological Target/ActivityKey SAR Findings
Chalcone-like compoundsAnti-tubercularHydrophobic and hydrogen bond acceptor groups in the para-position of ring A are favorable; substitution on ring B or halogens in the ortho- or meta-position of ring A decrease activity. nih.gov
1,2,4-Oxadiazole derivativesAntifungalDerivatives containing anisic acid are more active than those with cinnamic acid. mdpi.com
6-(Trifluoromethyl)pyridine derivativesRORγt inverse agonistsThe interaction of the -CF3 group with Leu324, Leu396, and His479 is important for binding. researchgate.net
Dicaffeoylquinic acidsHIV-1 integrase inhibitorsThese compounds represent a promising lead for new anti-HIV therapeutics. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interactions between a small molecule (ligand) and its protein target at the atomic level.

For derivatives of this compound, molecular docking studies have provided valuable insights into their mechanisms of action and have helped to explain their observed biological activities. For example, in the case of a novel pyridine derivative with anti-inflammatory and analgesic effects, molecular docking demonstrated that the compound exhibits strong interactions with the enzymes cyclooxygenase-2 (COX-2) and TNF-alpha, leading to their effective inhibition. latamjpharm.org

Similarly, for fluconazole analogues bearing a 1,3,4-oxadiazole moiety, docking studies showed that the 1,3,4-oxadiazole group enhanced the binding affinity of the compounds to the active site of the fungal enzyme cytochrome P450 14α-demethylase (CYP51). nih.gov This enhanced binding is believed to be responsible for the potent antifungal activity of these compounds.

In the context of anti-tubercular agents, molecular modeling investigations of 3H-1,3,4-oxadiazol-2-one derivatives suggested that these active compounds may interact with the active site of the mycobacterial cytochrome P450-dependent sterol 14α-demethylase. nih.gov The calculated binding free energy values from these docking studies were in agreement with the experimentally determined minimum inhibitory concentration (MIC) values. nih.gov

The table below summarizes the findings from molecular docking studies for various derivative classes and their respective targets.

Derivative ClassTarget ProteinKey Findings from Molecular Docking
Pyridine Tricarbohydrazide (BOPT)Cyclooxygenase-2 (COX-2) and TNF-alphaThe compound exhibits stronger interactions with the enzymes, leading to more effective inhibition. latamjpharm.org
Fluconazole analogues with 1,3,4-oxadiazoleCytochrome P450 14α-demethylase (CYP51)The 1,3,4-oxadiazole moiety enhanced the affinity binding to the enzyme. nih.gov
3H-1,3,4-Oxadiazol-2-onesMycobacterial cytochrome P450-dependent sterol 14α-demethylaseActive compounds may interact at the active site of the enzyme, with binding free energy values correlating with MIC values. nih.gov
1,2,4-Oxadiazole derivativesSuccinate dehydrogenase (SDH)Compounds 4f and 4q interacted with the target protein through hydrogen bonds and hydrophobic interactions. mdpi.com
Pyrazoline derivativesMurine iNOSCompound 1c showed good binding into the active site of the enzyme. nih.gov

Catalytic Applications of 1 4,6 Dimethylpyridin 3 Yl Ethanone and Its Derivatives

Role as Ligands in Transition Metal Catalysis

The nitrogen atom of the pyridine (B92270) ring in 1-(4,6-dimethylpyridin-3-yl)ethanone is a prime coordination site for transition metals. Furthermore, the acetyl group can be readily modified to introduce additional donor atoms, leading to the formation of multidentate ligands. Such ligands are crucial in stabilizing metal centers and influencing the selectivity and efficiency of catalytic reactions.

The transfer hydrogenation of ketones to alcohols is a fundamental transformation in organic synthesis. While noble metals like ruthenium and rhodium have been traditionally used, there is a growing interest in developing catalysts based on more abundant and less toxic metals like iron. Iron(II) complexes, particularly those supported by nitrogen- and phosphorus-based ligands, have shown significant promise in this area.

Derivatives of this compound can be envisioned as precursors to effective ligands for iron(II)-catalyzed transfer hydrogenation. For instance, condensation of the ethanone (B97240) with a chiral amine would yield a chiral Schiff base ligand. This ligand could coordinate to an iron(II) precursor to form a complex capable of asymmetric transfer hydrogenation. The pyridine nitrogen and the imine nitrogen would act as a bidentate N,N-donor set, stabilizing the iron center. The methyl groups on the pyridine ring would provide a specific steric environment that could influence the enantioselectivity of the reduction.

Hypothetical Performance of an Iron(II) Complex in Asymmetric Transfer Hydrogenation

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone (B1666503)1-Phenylethanol>9992
21-Indanone1-Indanol9895
32-Octanone2-Octanol9588
4Benzylacetone4-Phenyl-2-butanol9790

This table is illustrative and represents hypothetical data based on the performance of similar iron(II) catalysts. No direct experimental data for catalysts derived from this compound has been reported.

The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for the synthesis of propargylamines. Silver(I) salts are known to be effective catalysts for this transformation. The catalytic activity of silver(I) is often enhanced by the presence of supporting ligands, typically containing nitrogen or phosphorus donors.

Ligands derived from this compound could be employed in silver(I)-catalyzed A3-coupling reactions. For example, a Schiff base ligand synthesized from the title compound and an appropriate amine could coordinate to a silver(I) salt. The resulting complex would be expected to activate the alkyne component, facilitating the nucleophilic attack of the amine and subsequent reaction with the aldehyde. The dimethyl-substituted pyridine ring would modulate the electronic properties and steric accessibility of the silver center, potentially influencing the reaction rate and substrate scope.

The development of chiral ligands is central to the field of asymmetric catalysis. P,N-ligands, which contain both a "hard" nitrogen and a "soft" phosphorus donor atom, have emerged as a privileged class of ligands for a wide range of enantioselective transformations. nih.govnih.gov The synthesis of such ligands often involves a modular approach, allowing for the fine-tuning of their steric and electronic properties.

The scaffold of this compound is a suitable platform for the design of novel chiral P,N-ligands. For instance, the ketone could be reduced to the corresponding alcohol, which could then be used to introduce a phosphine (B1218219) group. If the initial reduction is carried out enantioselectively, or if a chiral auxiliary is used in a subsequent step, a chiral P,N-ligand can be obtained. Such ligands could be applied in various asymmetric reactions, including palladium-catalyzed allylic alkylation or rhodium-catalyzed hydrogenation. The combination of the chiral center and the steric bulk of the dimethylpyridine moiety would be expected to create a well-defined chiral pocket around the metal center, leading to high levels of enantiocontrol.

Potential Applications of Chiral Ligands Derived from this compound

Catalytic ReactionMetalPotential Enantioselectivity
Asymmetric Allylic AlkylationPalladiumHigh
Asymmetric HydrogenationRhodium, IridiumHigh
Asymmetric Heck ReactionPalladiumModerate to High
Asymmetric Aldol (B89426) ReactionCopper, ZincModerate to High

This table is speculative and based on the applications of known chiral P,N-ligands. The actual performance would depend on the specific ligand structure and reaction conditions.

Organocatalytic Applications in Organic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Chiral amines, ureas, thioureas, and phosphoric acids are among the most successful classes of organocatalysts.

Derivatives of this compound have the potential to be developed into novel organocatalysts. For example, reductive amination of the ketone with a chiral amine could yield a chiral diamine. This diamine could then be used as a catalyst for various transformations, such as Michael additions or aldol reactions. The pyridine nitrogen could act as a basic site to activate one of the reactants, while the chiral center would control the stereochemical outcome of the reaction. Alternatively, the acetyl group could be elaborated into a more complex functional group, such as a squaramide or a thiourea, to create bifunctional organocatalysts capable of activating substrates through hydrogen bonding.

Design and Synthesis of Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in continuous flow processes. rsc.orgrsc.org This approach combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems.

Catalytically active complexes or organocatalysts derived from this compound could be anchored to solid supports. For instance, the pyridine ring could be functionalized with a long alkyl chain terminated with a silane (B1218182) group, allowing for covalent attachment to silica (B1680970) or other oxide supports. Alternatively, the ligand could be incorporated into a polymer backbone. The resulting heterogeneous catalyst could then be used in packed-bed reactors, simplifying product separation and enabling catalyst reuse. The porous nature of the support could also influence the selectivity of the catalytic reaction by imposing steric constraints on the substrates.

Mechanistic Studies of Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of catalysts. Mechanistic studies often involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, and computational modeling.

Should catalytically active systems based on this compound be developed, detailed mechanistic investigations would be necessary to elucidate the catalytic cycle. For a transition metal complex, key steps to investigate would include ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The role of the dimethylpyridine moiety in stabilizing key intermediates and influencing the energetics of the transition states would be of particular interest. For an organocatalytic system, the mechanism of substrate activation, for example, through enamine or iminium ion formation, would need to be established. Computational studies could provide valuable insights into the structures of intermediates and transition states that are difficult to observe experimentally.

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize pharmaceutical research and materials science, significantly cutting down the time and costs associated with development. mdpi.comepa.gov For 1-(4,6-Dimethylpyridin-3-YL)ethanone, these computational tools offer a powerful avenue for unlocking its latent potential.

Currently, there is a lack of specific ML models trained on this compound. However, the future is ripe for the development of such models. By leveraging large datasets of known bioactive compounds, ML algorithms like random forests and neural networks can predict the physicochemical properties and potential biological activities of novel derivatives of this compound. nih.govbeilstein-journals.orgnih.gov These models can perform virtual screening of vast chemical libraries to identify promising candidates for drug development, predict toxicity, and optimize structures for enhanced efficacy and reduced side effects. nih.gov

In material design, AI can be employed to predict how the incorporation of the this compound moiety might influence the properties of polymers or other materials, accelerating the discovery of novel functional materials without the need for extensive empirical synthesis and testing.

Table 1: Potential AI/ML Applications in this compound Research

Application AreaAI/ML TechniquePotential Outcome
Drug Discovery Quantitative Structure-Activity Relationship (QSAR) ModelingPrediction of bioactivity against specific therapeutic targets.
Virtual High-Throughput Screening (vHTS)Rapid identification of hit compounds from large virtual libraries.
Generative ModelsDesign of novel, synthesizable derivatives with optimized properties. nih.gov
ADMET PredictionEarly-stage assessment of absorption, distribution, metabolism, excretion, and toxicity.
Material Science Property Prediction ModelsForecasting of thermal, optical, or electronic properties of materials incorporating the moiety.
Inverse DesignGenerating material structures with desired target properties.

Development of Advanced Functional Materials Incorporating Pyridyl Ethanone (B97240) Moieties

The pyridyl group is a key component in many functional materials due to its coordination chemistry and electronic properties. While this compound has not yet been extensively integrated into material science, its structure presents significant opportunities for the creation of advanced functional materials.

Future research could focus on synthesizing coordination polymers where the pyridine (B92270) nitrogen atom binds to metal centers. mdpi.com These materials could exhibit interesting photoluminescent, magnetic, or catalytic properties. Furthermore, the incorporation of this moiety into organic polymers could lead to materials with enhanced thermal stability, specific electronic characteristics, or unique liquid crystal phases, which are valuable in electronics and sensor technology. mdpi.comacs.org

For example, the development of metal-organic frameworks (MOFs) using ligands derived from this compound could result in materials with high porosity and tailored functionalities for applications in gas storage, separation, or catalysis.

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Derivatives of pyridyl ethanone have been explored for various biological activities, including anticancer and antimicrobial effects. beilstein-journals.orgnih.gov However, the specific biological targets of this compound remain largely uncharacterized.

Future research should involve high-throughput screening of this compound and its derivatives against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. mdpi.com The identification of novel protein interactions could pave the way for developing new therapeutic agents for diseases like cancer, neurodegenerative disorders, or infectious diseases. beilstein-journals.org

Furthermore, this compound could serve as a fragment in fragment-based drug discovery campaigns, where its binding to a protein target is first identified and then elaborated upon to create a potent and selective inhibitor. mdpi.com The exploration of its derivatives could also lead to the discovery of allosteric modulators, which offer a more nuanced approach to modulating protein function compared to traditional active site inhibitors.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Target ClassRationale
Oncology Protein KinasesMany existing kinase inhibitors contain a pyridine core.
Infectious Diseases Bacterial or Viral EnzymesPyridine derivatives have shown broad antimicrobial activity. nih.gov
Neurology Receptors & Enzymes in the CNSThe pyridine scaffold is present in drugs targeting the central nervous system.
Inflammatory Diseases Enzymes like COX or LOXAnti-inflammatory properties have been noted in related heterocyclic compounds. nih.gov

Sustainable and Scalable Synthetic Strategies for Industrial Applications

For any chemical compound to be viable for industrial application, its synthesis must be both scalable and sustainable. Current laboratory-scale syntheses of substituted pyridines often rely on multi-step processes that may not be economically or environmentally friendly. nih.gov

A key future direction is the development of green chemistry approaches for the synthesis of this compound. This includes one-pot, multi-component reactions that minimize waste and energy consumption. nih.gov Research into catalytic methods, potentially using earth-abundant metals, could replace stoichiometric reagents, further enhancing the sustainability of the process. Flow chemistry presents another promising avenue, offering improved safety, efficiency, and scalability over traditional batch processing for industrial-scale production.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring and Biological Localization

Advanced analytical techniques are crucial for both understanding the fundamental properties of this compound and visualizing its behavior in complex systems.

In synthetic chemistry, real-time reaction monitoring using techniques like in-situ infrared (IR) or Raman spectroscopy can provide detailed kinetic and mechanistic insights, enabling rapid optimization of reaction conditions.

For biological applications, the pyridyl ethanone scaffold could be modified to create fluorescent probes. researchgate.net By attaching fluorophores or designing derivatives that become fluorescent upon binding to a specific target, researchers could visualize the compound's localization and dynamics within living cells using advanced microscopy techniques like confocal or multiphoton microscopy. nih.gov This would provide invaluable information about its mechanism of action and potential off-target effects, accelerating its development as a therapeutic or diagnostic tool. nih.govresearchgate.net The development of probes that respond to changes in the cellular microenvironment, such as viscosity or the presence of specific ions, represents another exciting frontier. epa.gov

Q & A

Q. What are the recommended synthetic routes for 1-(4,6-Dimethylpyridin-3-YL)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridine-derived ethanones typically employs Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For this compound, the reaction could involve acetyl chloride and 3,5-dimethylpyridine. Key optimization parameters include:

  • Catalyst loading : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete activation of the acyl chloride.
  • Temperature : Reactions are typically conducted at 80–100°C under anhydrous conditions to avoid side reactions.
  • Solvent : Dichloromethane or nitrobenzene improves electrophilic substitution efficiency .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign methyl groups (δ 2.3–2.6 ppm for pyridine-attached CH₃) and the acetyl carbonyl (δ 200–210 ppm in ¹³C). Compare with similar pyridine derivatives (e.g., 1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone) .
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of CO from the acetyl group). NIST databases provide reference spectra for structural validation .
  • IR Spectroscopy : Confirm the ketone C=O stretch (~1680–1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What safety precautions are advised when handling this compound based on regulatory data?

Methodological Answer: While direct safety data for this compound is limited, analogous compounds (e.g., 1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone, CAS 24234-61-5) suggest:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Keep in airtight containers away from oxidizers and moisture .
  • First Aid : For skin contact, wash with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming the acetyl group’s position on the pyridine ring and assessing steric effects from methyl substituents. Steps include:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol/water).
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
  • Refinement : Software like SHELXL refines bond lengths and angles. For example, in 1-(3,5-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)ethanone, X-ray data confirmed planar geometry and hydrogen bonding motifs .

Q. How can researchers address contradictory data in reaction yields from different synthetic methods?

Methodological Answer: Contradictions often arise from variability in:

  • Catalyst activity : Compare AlCl₃ vs. FeCl₃ efficiency in Friedel-Crafts reactions using kinetic studies (e.g., GC-MS monitoring).
  • Substrate purity : Ensure 3,5-dimethylpyridine is free of moisture (Karl Fischer titration).
  • Workup protocols : Test quenching methods (e.g., ice-cold HCl vs. aqueous NaHCO₃) to minimize byproduct formation. Statistical tools like ANOVA can identify significant variables .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, B3LYP/6-311+G(d,p) models explain acetyl group reactivity in pyridines .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.
  • QSPR Models : Relate descriptors like topological polar surface area (TPSA) to solubility or bioavailability. For related ethanones, TPSA values range from 40–62 Ų .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.